2-Cyclohexylamino-5-methyl-3-nitropyridine

Übersicht

Beschreibung

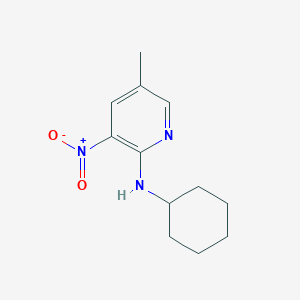

2-Cyclohexylamino-5-methyl-3-nitropyridine is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol . It is characterized by the presence of a cyclohexylamino group, a methyl group, and a nitro group attached to a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: While specific industrial production methods for 2-Cyclohexylamino-5-methyl-3-nitropyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 3 activates the pyridine ring for nucleophilic substitution. Key reactions include:

-

Amination : Vicarious nucleophilic substitution (VNS) with hydroxylamine or alkylamines introduces amino groups para to the nitro group (position 6). For example:

This reaction proceeds in polar solvents (e.g., DMSO/water) with oxidizing agents like KMnO₄, yielding up to 66% regioselectivity .

-

Chlorination : Deaminative chlorination replaces the cyclohexylamino group with chlorine using reagents like isoamyl nitrite and MgCl₂ in acetonitrile at 50–140°C .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Amination (VNS) | NH₂OH, KMnO₄, DMSO/H₂O, RT | 6-Amino derivative | ~66% |

| Chlorination | isoamyl nitrite, MgCl₂, CH₃CN, Δ | 2-Chloro-5-methyl-3-nitropyridine | N/A |

Reduction of the Nitro Group

The nitro group at position 3 can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl):

This product serves as a precursor for synthesizing diaminopyridines or fused heterocycles .

Electrophilic Substitution

The methyl group at position 5 mildly activates the ring for electrophilic attacks, though the nitro group’s deactivating effect limits reactivity. Halogenation or nitration may occur at position 4 or 6:

Functionalization of the Methyl Group

The methyl group undergoes oxidation to a carboxylic acid under strong conditions (KMnO₄/H₂SO₄):

Condensation and Cyclization

The amino group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or heterocycles like imidazopyridines :

Coordination Chemistry

The cyclohexylamino group acts as a ligand for transition metals (e.g., Pd(II)), forming complexes with potential anticancer activity :

These complexes exhibit IC₅₀ values as low as 20.76 µM against breast cancer cell lines .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Modulation of Cannabinoid Receptors

Research indicates that compounds similar to 2-Cyclohexylamino-5-methyl-3-nitropyridine may interact with the cannabinoid receptor system. These interactions can lead to therapeutic effects, including pain relief and anti-inflammatory responses. Specifically, the compound has been noted for its potential as an agonist or antagonist of cannabinoid receptors, which are implicated in various physiological processes .

Anti-inflammatory Agents

The compound has been explored for its anti-inflammatory properties. A patent describes its use in formulations targeting inflammation, suggesting that derivatives of this compound could serve as effective treatments for inflammatory diseases . This application is particularly relevant in developing medications for conditions such as arthritis and asthma.

Synthetic Pathways

The synthesis of this compound can involve various chemical reactions, including nucleophilic aromatic substitution and reduction processes. These methods allow for the modification of the compound to enhance its pharmacological properties or tailor it for specific applications .

Derivative Compounds

Derivatives of this compound have been synthesized to explore their efficacy against specific biological targets. For instance, modifications have been made to assess their activity against nucleotide pyrophosphatase phosphodiesterase 1 (NPP1) and Gram-positive bacteria . This highlights the versatility of the compound in generating a library of related substances with potentially diverse biological activities.

Antimicrobial Activity

Several studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, research on pyridine derivatives has shown effectiveness against Staphylococcus aureus and Bacillus species, underscoring their potential role in developing new antibiotics .

Central Nervous System Effects

The pharmacological profile of compounds like this compound suggests potential applications in treating central nervous system disorders. Studies have indicated that certain pyridine derivatives can influence dopamine receptors, which are critical in managing conditions such as Parkinson's disease and schizophrenia .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Cyclohexylamino-5-methyl-3-nitropyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-methyl-3-nitropyridine

- 2-Cyclohexylamino-3-nitropyridine

- 2-Cyclohexylamino-5-nitropyridine

Comparison: 2-Cyclohexylamino-5-methyl-3-nitropyridine is unique due to the presence of both a cyclohexylamino group and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biologische Aktivität

2-Cyclohexylamino-5-methyl-3-nitropyridine (CAS Number: 1033202-68-4) is a synthetic compound characterized by a cyclohexylamino group and a nitro group on the pyridine ring. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.29 g/mol

- Structural Features : The presence of both cyclohexylamino and nitro groups contributes to its distinct chemical reactivity and biological properties.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that the cyclohexylamine moiety plays a crucial role in its activity. The Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria have been reported as low as 0.039 µg/mL, indicating strong antibacterial potential .

Cytotoxicity and Anticancer Activity

In cytotoxicity assays involving mammalian cell lines, this compound has demonstrated significant effects on cell viability and proliferation. The evaluation of its anticancer properties includes assessing its ability to induce apoptosis in cancer cells. Specific assays such as MTT and colony-forming assays are utilized to determine its efficacy in inhibiting tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methyl-3-nitropyridine | Amino group instead of cyclohexylamino | Moderate antimicrobial activity |

| 2-Cyclohexylamino-3-nitropyridine | Cyclohexylamino group | Limited data; potential for similar activity |

| 2-Cyclohexylamino-5-nitropyridine | Cyclohexylamino and nitro groups | Strong antimicrobial and cytotoxic activity |

The comparison highlights that this compound has unique properties due to its structural configuration, which may enhance its biological activities compared to other similar compounds.

Case Studies

- Antimicrobial Activity Study : A study conducted by MDPI evaluated several derivatives of pyridine compounds, including this compound. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving cell membrane disruption .

- Cytotoxicity Assessment : In vitro tests using various cancer cell lines revealed that this compound could effectively inhibit cell growth and induce apoptosis at specific concentrations, showcasing its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

N-cyclohexyl-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)12(13-8-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCZXDTWIBMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674459 | |

| Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-68-4 | |

| Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.